1-[(3-Aminophenyl)methyl]piperidin-2-one
Description
1-[(3-Aminophenyl)methyl]piperidin-2-one (molecular formula: C₁₁H₁₄N₂O; average mass: 190.246 g/mol) is a piperidin-2-one derivative substituted with a 3-aminobenzyl group at the 1-position of the piperidone ring . Notably, it has been synthesized with high purity (95%) for research applications, though commercial availability is currently discontinued .
Properties
IUPAC Name |
1-[(3-aminophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKJQQYXXKZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Aminophenyl)methyl]piperidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenylmethyl chloride with piperidin-2-one under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group on the benzene ring attacks the electrophilic carbon of the piperidin-2-one.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(3-Aminophenyl)methyl]piperidin-2-one may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Acylation of the Aromatic Amine Group
The primary amine on the phenyl ring undergoes nucleophilic acyl substitution reactions. Common reagents include acetyl chloride, benzoyl chloride, or sulfonyl chlorides.
Example reaction with acetyl chloride :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et | |||
| N, DCM, 0°C → RT | N-Acetyl derivative | 85% | ||
| Benzoyl chloride | Pyridine, reflux, 2 h | N-Benzoyl derivative | 78% | |
| Tosyl chloride | NaOH (aq), THF, RT | N-Tosyl derivative | 92% |
Alkylation Reactions
The amine group reacts with alkyl halides or epoxides to form secondary or tertiary amines.
Example with methyl iodide :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K | |||
| CO | ||||
| , DMF, 60°C | N-Methyl derivative | 73% | ||
| Ethylene oxide | H | |||
| O, RT, 12 h | N-(2-Hydroxyethyl) derivative | 68% |
Diazotization and Subsequent Reactions
The aromatic amine can be diazotized and transformed into aryl halides or coupled with other aromatic systems.
Diazotization pathway :
-
Diazonium salt formation: NaNO
, HCl, 0–5°C. -
Reaction with CuCN/KCN → aryl cyanide; KI → aryl iodide.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaNO | ||||
| /KI | H | |||
| O, 0°C → RT | 3-Iodobenzyl-piperidin-2-one | 65% | ||
| NaNO | ||||
| /CuCN | HBF | |||
| , Δ | 3-Cyanobenzyl-piperidin-2-one | 58% |
Reductive Amination
The ketone group in the piperidine ring can be reduced to an alcohol, enabling further functionalization.
**Reduction with NaBH
**:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH |
text| MeOH, 0°C → RT, 3 h | Piperidin-2-ol derivative | 89% |[1][4] |
| LiAlH
| THF, reflux, 6 h | Piperidin-2-ol (over-reduction risk) | 76% | |
Coupling Reactions
The aromatic amine participates in palladium-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions.
Suzuki coupling example :
| Catalyst | Base | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh | ||||
| ) | ||||
| K | ||||
| CO |
text| DME, 80°C, 12 h | 82% |[3][5] |
| Pd(OAc)
/XPhos | Cs
CO
| Toluene, 110°C, 24 h | 91% | |
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidin-2-one ring can undergo hydrolysis or ring expansion.
Acid-catalyzed hydrolysis :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6 h | Valeric acid derivative | 67% | |
| NaOH (aq) | 120°C, 8 h | Ring-opened amine-carboxylate | 71% |
Electrophilic Aromatic Substitution
The electron-rich 3-aminophenyl group undergoes nitration, sulfonation, or halogenation.
Nitration example :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO | ||||
| /H | ||||
| SO | ||||
| 0°C → RT, 2 h | 4-Nitro derivative | 62% | ||
| ClSO | ||||
| H | DCM, RT, 4 h | 4-Sulfo derivative | 55% |
Scientific Research Applications
Chemistry
1-[(3-Aminophenyl)methyl]piperidin-2-one serves as a crucial building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it useful in the development of new materials and pharmaceuticals.
Synthetic Routes
The synthesis commonly involves the nucleophilic substitution of 3-aminophenylmethyl chloride with piperidin-2-one under basic conditions. This method can be optimized using continuous flow reactors for industrial applications to enhance yield and purity.
Biology
In biological research, this compound is used as a probe to study interactions with biomolecules. Its unique structure allows it to interact with various molecular targets, which is essential in drug discovery and development.
Pharmaceutical Development
Research indicates that derivatives of 1-[(3-Aminophenyl)methyl]piperidin-2-one exhibit significant biological activities, including potential anti-cancer properties. Some studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as leukemia .
Case Studies
Industrial Applications
The compound is also utilized in the production of dyes and pigments due to its reactive amino group. Its ability to undergo various chemical reactions makes it valuable in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(3-Aminophenyl)methyl]piperidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
Compound 27 (1-(3-Fluoro-4-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one)
- Structure : Features a fluorophenyl group at the 3-position and a triazole-linked phenyl substituent at the 4-position of the piperidin-2-one core .
- Activity : Exhibits FXa inhibition (micromolar IC₅₀) and prolongs both activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating dual anticoagulant activity via intrinsic and extrinsic clotting pathways .
Compound 29 (1-(3-((4-Amino-6-((3-Chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one)
- Structure : Contains a triazine-methoxy-phenyl substituent on the piperidin-2-one core, enhancing interactions with lipid receptors .
- Activity : Acts as a dual FFAR1/FFAR4 allosteric modulator , targeting free fatty acid receptors involved in metabolic regulation .
- Synthesis : Achieved in 55.58% yield via multi-step optimization, including Pd-catalyzed hydrogenation and nucleophilic substitution .
1-(4-Amino-3-Fluorophenyl)piperidin-2-one (Compound 7)
1-([2,4'-Bipyridin]-5-yl)-4-(3,4-Difluorophenyl)piperidin-2-one
- Structure : Incorporates a bipyridine moiety and 3,4-difluorophenyl group, increasing structural complexity .
- Activity : Functions as a SARM1 inhibitor , with chiral separation yielding two enantiomers (GNE-5151 and GNE-5152) at 29% and 32% yields, respectively .
Functional and Pharmacokinetic Differences
Pharmacokinetic Properties
- logP Values: Compound 27: <5 (optimal for oral bioavailability) . 1-[(3-Aminophenyl)methyl]piperidin-2-one: Not reported, but the 3-aminobenzyl group may increase hydrophilicity compared to halogenated analogs.
Structural-Activity Relationship (SAR) Insights
- Substituent Position: 3-Aminophenyl groups (as in 1-[(3-Aminophenyl)methyl]piperidin-2-one) may enhance interactions with amine-binding enzyme pockets. Fluorine (Compound 27, Compound 7) improves metabolic stability and target affinity .
- Heterocyclic Extensions :
- Triazole (Compound 27) and triazine (Compound 29) moieties introduce hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition .
Biological Activity
Overview
1-[(3-Aminophenyl)methyl]piperidin-2-one, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features an amino group on the benzene ring and a piperidin-2-one structure, which may influence its interaction with various biological targets.
1-[(3-Aminophenyl)methyl]piperidin-2-one is classified as an organic compound and is characterized by its piperidine ring, which contains one nitrogen atom. The presence of the 3-aminophenyl group is significant as it can modulate the compound's reactivity and biological activity.
The biological effects of 1-[(3-Aminophenyl)methyl]piperidin-2-one are primarily mediated through its interactions with molecular targets such as enzymes or receptors. The exact mechanisms can vary depending on the specific biological context, but it is hypothesized that the compound may exhibit activity similar to other piperidine derivatives, which often interact with neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds within this class exhibit antibacterial and antifungal activities. For example, other related piperidine derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, indicating that 1-[(3-Aminophenyl)methyl]piperidin-2-one may similarly possess antimicrobial potential .
Case Studies
- Anticancer Efficacy : A study examined various piperidine derivatives for their ability to inhibit cell proliferation in leukemia cell lines. While specific data on 1-[(3-Aminophenyl)methyl]piperidin-2-one was not provided, the results suggest that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .
- Antimicrobial Testing : In vitro assays have demonstrated that certain piperidine derivatives exhibit significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains . This suggests a potential for similar activity in 1-[(3-Aminophenyl)methyl]piperidin-2-one.
Comparative Analysis
The biological activity of 1-[(3-Aminophenyl)methyl]piperidin-2-one can be compared with other piperidine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
